molecular formula C18H17N3O3 B2464142 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 897615-72-4

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2464142
CAS No.: 897615-72-4
M. Wt: 323.352
InChI Key: VAUOPQIEODPVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a 1,3,4-oxadiazole derivative characterized by a phenyl-substituted oxadiazole core linked to a benzamide moiety bearing an isopropoxy group at the para position. The 1,3,4-oxadiazole scaffold is notable for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry . The isopropoxy substituent on the benzamide ring may enhance lipophilicity and membrane permeability, which are critical for bioavailability .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUOPQIEODPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

The molecular formula of this compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of 269.30 g/mol. The structure includes a phenyl group and an oxadiazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, in a study by Vidyarani et al. (2023), various derivatives of N-(5-phenyl-1,3,4-oxadiazole) were synthesized and tested against several bacterial strains. The results indicated that certain derivatives showed high antibacterial activity comparable to standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of N-(5-Phenyl 1, 3, 4-Oxadiazole Derivatives

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
4-Nitro Derivative10018
3-Chloro Derivative10017
Streptomycin10020

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant free radical scavenging activity.

Table 2: Antioxidant Activity of N-(5-Phenyl 1, 3, 4-Oxadiazole Derivatives

Compound% Inhibition at 100 µM
4-Hydroxy Derivative85%
3,4-Dimethoxy Derivative80%
Ascorbic Acid (Standard)90%

Anticancer Potential

The oxadiazole derivatives have been recognized for their anticancer properties. A review highlighted that these compounds can act as cytotoxic agents against various cancer cell lines. Mechanistic studies suggest that they may inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells .

Case Studies

In an investigation into the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, several compounds were shown to significantly reduce cell viability. For example:

  • Compound A : Induced apoptosis in breast cancer cells with an IC50 value of 12 µM.
  • Compound B : Exhibited selective toxicity towards prostate cancer cells with an IC50 value of 15 µM.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Key Substituents Biological Activity Key Findings References
Target Compound Phenyl (oxadiazole), isopropoxy (benzamide) Under investigation Hypothesized enhanced lipophilicity due to isopropoxy group.
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (Compound 50) Cyclohexyl (oxadiazole), isopropoxy (benzamide) Ca²⁺/calmodulin inhibition 95.1% HPLC purity; lower yield (18%) compared to methoxy analogues.
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 2,4-Dichlorophenyl, phenyl (oxadiazole) Antifungal (CYP51 inhibition) 100% cure rate in murine Chagas disease; crystallographic binding confirmed.
LMM5 [4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide] Sulfamoyl, methoxybenzyl Antifungal (C. albicans) Inhibits thioredoxin reductase; IC₅₀ = 8.2 µM.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 26) Thiophene, bromo (benzamide) Not specified 60% synthetic yield; 95% HPLC purity.

Key Observations:

Substituent Position and Size :

  • The target compound’s isopropoxy group may confer greater steric bulk and lipophilicity than smaller alkoxy groups (e.g., methoxy in Compound 51 ). This could improve membrane penetration but reduce solubility.
  • Halogenated derivatives (e.g., VNI, Compound 26) exhibit strong target binding due to hydrophobic and electron-withdrawing effects .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) for phenyl-oxadiazole derivatives compared to conventional methods used for cyclohexyl analogues (18–49% yields) .

Antifungal and Antiparasitic Activity:

  • VNI and VFV (): These derivatives inhibit sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. VFV, with a difluorobiphenyl group, shows broader antiparasitic activity than VNI .
  • LMM5 and LMM11 (): These sulfamoyl-containing derivatives inhibit C. albicans growth via thioredoxin reductase inhibition, with IC₅₀ values in the low micromolar range.

Anticancer Potential:

  • 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): Demonstrates HDAC inhibition and cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

Target Compound’s Prospects**:

Further studies should evaluate its enzyme affinity and cytotoxicity.

Physicochemical and Analytical Data

Table 2: Analytical Comparison of Selected Compounds

Compound Name HPLC Purity (%) Retention Time (min) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Not reported Not reported Not reported 351.4 (calculated)
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (50) 95.1 12.732 Not reported 329.7
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (20) 99.0 Not reported Not reported 421.4
N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) Not reported Not reported 295–296 447.4

Key Insights:

  • The target compound’s isopropoxy group may lead to longer HPLC retention times than methoxy or methyl analogues, as seen in Compound 50 vs. 51 .
  • High-purity (>95%) synthesis is achievable across diverse derivatives, as demonstrated in –5 and 6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.